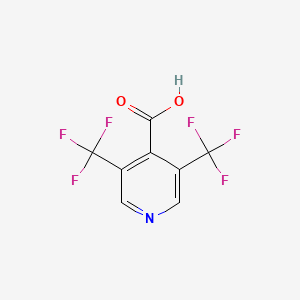

![molecular formula C9H9F3N2O2 B6350474 N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97% CAS No. 1204234-78-5](/img/structure/B6350474.png)

N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nicotinamide is a form of vitamin B3 and is a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor playing a critical role in cell metabolism . It’s used in a variety of biochemical processes and has been studied for its potential health benefits .

Synthesis Analysis

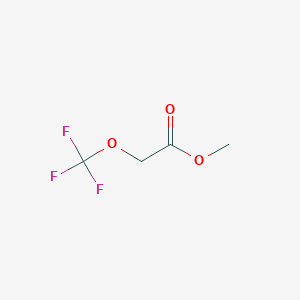

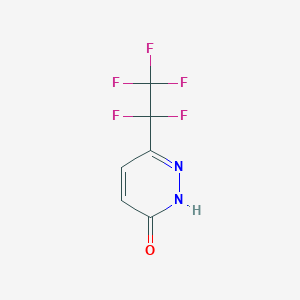

The synthesis of nicotinamide and its derivatives can be complex. For example, the synthesis of β-nicotinamide riboside triflate from ethyl nicotinate and 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose is detailed in one study .Molecular Structure Analysis

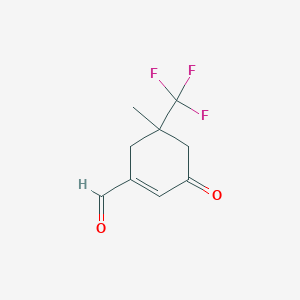

The molecular structure of nicotinamide involves a pyridine ring attached to an amide group . Modifications to this structure result in various derivatives with different properties .Chemical Reactions Analysis

Nicotinamide is involved in various chemical reactions, particularly as a component of NAD+. It plays a crucial role in redox reactions in major energy-generating pathways such as glycolysis, the TCA cycle, and beta-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of nicotinamide and its derivatives can vary. For instance, nicotinamide is a white, crystalline powder that is soluble in water .Scientific Research Applications

Medicinal Chemistry and Drug Development

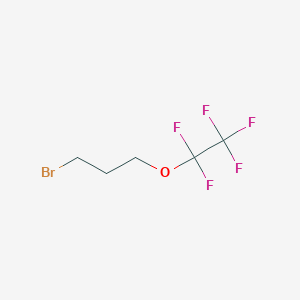

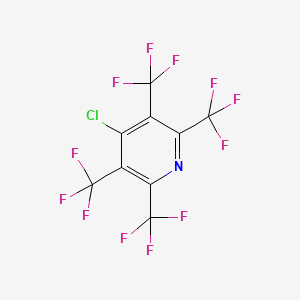

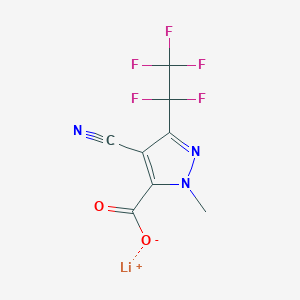

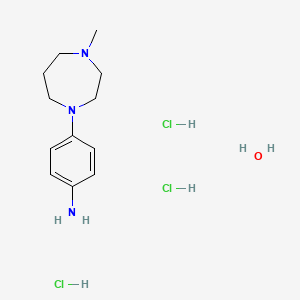

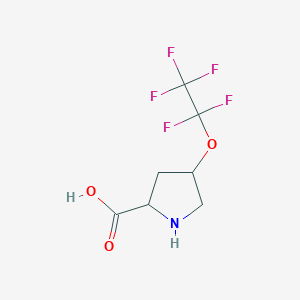

The trifluoromethoxy group has gained prominence in medicinal chemistry due to its ability to enhance drug properties. Researchers have explored its incorporation into drug candidates to improve metabolic stability, bioavailability, and receptor binding affinity. By strategically introducing this moiety, scientists aim to optimize drug pharmacokinetics and therapeutic efficacy .

Agrochemicals and Pesticides

Trifluoromethoxy-containing compounds find applications in agrochemicals and pesticides. Their unique electronic properties can influence herbicidal, fungicidal, and insecticidal activities. Researchers investigate the impact of CF₃O groups on target specificity, toxicity, and environmental persistence .

Materials Science

The trifluoromethoxy group contributes to the design of novel materials. Researchers have explored its incorporation into polymers, liquid crystals, and organic semiconductors. These materials exhibit altered optical, electronic, and mechanical properties, making them valuable for optoelectronic devices, sensors, and coatings .

Synthetic Methodology

Developing efficient synthetic methods for CF₃O-containing compounds remains a challenge. Recent advances in trifluoromethoxylation reagents have addressed this limitation. Researchers have designed innovative reagents to facilitate direct CF₃O incorporation, enabling streamlined synthesis of diverse molecules. These methods enhance accessibility and reduce reliance on volatile reagents .

Biochemical Probes and Imaging Agents

Trifluoromethoxy-containing compounds serve as valuable biochemical probes and imaging agents. Researchers explore their use in positron emission tomography (PET) and magnetic resonance imaging (MRI). By labeling biomolecules with CF₃O moieties, scientists gain insights into biological processes and disease pathways .

N-Methylnicotinamide Derivatives

Specifically focusing on N-methylnicotinamide derivatives, these compounds have been studied for their potential in various applications. For instance, they may exhibit anti-inflammatory properties or serve as intermediates in organic synthesis. Researchers continue to explore their biological activities and potential therapeutic relevance .

Mechanism of Action

Target of Action

N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of N-(2-(Trifluoromethoxy)ethyl) nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .

Mode of Action

Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.

Biochemical Pathways

N-(2-(Trifluoromethoxy)ethyl) nicotinamide, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, N-(2-(Trifluoromethoxy)ethyl) nicotinamide may influence these pathways and their downstream effects.

Pharmacokinetics

The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability

Result of Action

For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may have similar effects.

Action Environment

The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species

Future Directions

properties

IUPAC Name |

N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNLWERTORHYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Trifluoromethoxy)ethyl) nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)